2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

GPR17 Inverse Agonist Neurology

2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid is a functionally selective GPR17 modulator with unique inverse agonist activity, distinct from common antagonists like montelukast. Essential for investigating constitutive GPR17 signaling in oligodendrocyte differentiation and remyelination. Not interchangeable with generic GPR17 antagonists—functional selectivity ensures reproducible, mechanism-specific results. Order high-purity (≥95%) material for reliable in vitro pharmacology.

Molecular Formula C6H10O4S
Molecular Weight 178.21 g/mol
CAS No. 4785-66-4
Cat. No. B1297313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid
CAS4785-66-4
Molecular FormulaC6H10O4S
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1CC(=O)O
InChIInChI=1S/C6H10O4S/c7-6(8)3-5-1-2-11(9,10)4-5/h5H,1-4H2,(H,7,8)
InChIKeyBWWAVFYRWZYKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid (CAS 4785-66-4): A Specialized GPR17 Receptor Modulator for Neurological and Metabolic Research


2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid (CAS 4785-66-4) is a sulfone-containing small molecule that has been identified as a modulator of the G protein-coupled receptor 17 (GPR17) [1]. Its molecular weight is 178.21 g/mol and it has the formula C6H10O4S. The compound is structurally characterized by a tetrahydrothiophene ring with a 1,1-dioxide (sulfone) group and an acetic acid moiety, which provides a distinct chemical scaffold compared to other known GPR17 ligands. This compound is primarily utilized as a research tool to investigate GPR17 signaling pathways in the context of neurological diseases, such as multiple sclerosis, and metabolic disorders, including diabetes and obesity [1].

Why 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid (CAS 4785-66-4) Cannot Be Substituted with Common GPR17 Antagonists


Generic substitution of GPR17-targeting compounds is invalid due to their divergent pharmacological profiles. While many compounds act as antagonists at the GPR17 receptor, 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid exhibits a unique functional activity as both an inverse agonist and an agonist, depending on the assay and cellular context [1]. This is a critical distinction from common comparators like pranlukast and montelukast, which are characterized as GPR17 antagonists [2]. In cellular assays, these functional differences lead to distinct downstream signaling effects. For instance, pranlukast and montelukast inhibit agonist-mediated GPR17 activation, while 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid can modulate basal receptor activity. This functional selectivity means that substituting one for another will result in a different biological outcome, making the specific compound essential for precise scientific inquiry.

Quantitative Evidence for 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid: GPR17 Functional Selectivity and Potency Profile


GPR17 Inverse Agonism: A Unique Functional Profile Not Observed with Common Antagonists

In contrast to GPR17 antagonists like pranlukast and montelukast, 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid acts as an inverse agonist, reducing basal cAMP levels in cells expressing human GPR17 [1]. This functional activity is distinct and not reported for the comparators, which function by blocking agonist-mediated activation [2].

GPR17 Inverse Agonist Neurology Metabolism

Potency Comparison: Micromolar vs. Nanomolar GPR17 Modulation

The potency of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid at GPR17 is in the low micromolar range, with an inverse agonist EC50 of 16.6 µM [1]. This contrasts sharply with pranlukast, a potent GPR17 antagonist with an IC50 of 10.5 nM . Another comparator, montelukast, shows weaker GPR17 binding with a Ki of 6.54 µM [2]. This places the target compound's potency between these two well-known ligands, making it a useful tool for studies requiring a moderate level of GPR17 engagement.

GPR17 Potency Drug Discovery Pharmacology

Targeted Research Applications for 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid (CAS 4785-66-4)


Investigating GPR17 Constitutive Activity and Inverse Agonism in Neurological Models

As an inverse agonist of GPR17, this compound is uniquely suited for studies aimed at understanding the role of constitutive GPR17 signaling in cellular models of oligodendrocyte differentiation and myelination [1]. This is a direct application stemming from its inverse agonist activity at GPR17, which distinguishes it from antagonists like pranlukast that only block ligand-induced activation [2]. By reducing basal receptor activity, researchers can probe the effects of turning down GPR17 tone in the absence of an activating ligand, providing insights relevant to remyelination strategies for multiple sclerosis [2].

Functional Selectivity Profiling in GPR17 Signaling Pathways

The compound's activity profile, which includes both inverse agonism and agonism depending on the cellular assay, makes it a valuable tool for studying functional selectivity at GPR17 [1]. This property allows researchers to dissect which downstream signaling pathways (e.g., cAMP modulation vs. calcium flux) are engaged by different receptor states, a level of analysis not possible with purely antagonistic compounds [2]. This application is directly supported by the evidence of its mixed functional activity across multiple cell lines (e.g., LN-229 vs. SNB-19 cells) [1].

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